molecular formula C12H12FNO2S2 B265874 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

Cat. No. B265874
M. Wt: 285.4 g/mol
InChI Key: CFQMGYOJGOUZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide, also known as ABT-639, is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has gained significant attention from researchers due to its ability to selectively block T-type calcium channels, which are implicated in several pathological conditions.

Mechanism of Action

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide selectively blocks T-type calcium channels, which are involved in several pathological conditions. T-type calcium channels are expressed in various tissues, including the nervous system, heart, and immune system. 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide selectively blocks the Cav3.2 subtype of T-type calcium channels, which are predominantly expressed in sensory neurons. By blocking these channels, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide reduces the influx of calcium ions into the cells, leading to a decrease in neuronal excitability and neurotransmitter release. This mechanism of action underlies the antinociceptive and antiepileptic effects of 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide.
Biochemical and Physiological Effects
3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. In animal models, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been found to reduce the release of neurotransmitters, including glutamate and substance P, which are involved in pain signaling. Moreover, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been shown to reduce the activity of voltage-gated sodium channels, which are also involved in pain signaling. In addition, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been found to reduce the frequency and duration of epileptic seizures in animal models of epilepsy. Furthermore, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been shown to reduce the incidence of cardiac arrhythmias in animal models of cardiac arrhythmia.

Advantages and Limitations for Lab Experiments

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a highly selective T-type calcium channel blocker, which allows for the investigation of the specific role of T-type calcium channels in various physiological and pathological conditions. Moreover, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied in animal models, providing a wealth of data on its pharmacological effects. However, there are also some limitations to the use of 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide in lab experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. In addition, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has not been extensively studied in humans, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide. One potential direction is the investigation of its potential use in the treatment of chronic pain conditions. Another potential direction is the investigation of its potential use in the treatment of epilepsy and cardiac arrhythmias. Moreover, further studies are needed to investigate the safety and efficacy of 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide in humans. Additionally, the development of more potent and selective T-type calcium channel blockers may provide new therapeutic options for various diseases.

Synthesis Methods

The synthesis of 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 2-thiopheneethanol with 3-fluorobenzenesulfonyl chloride to form 3-fluoro-N-(2-thienyl)benzenesulfonamide. This intermediate compound is then reacted with 2-bromoethylamine hydrobromide to form the final product, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide. The purity of the final product is achieved through recrystallization and chromatography techniques.

Scientific Research Applications

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent antinociceptive effect in animal models of chronic pain, making it a potential candidate for the treatment of chronic pain conditions. In addition, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been shown to have antiepileptic effects in animal models of epilepsy, suggesting its potential use in the treatment of epilepsy. Moreover, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been found to have antiarrhythmic effects in animal models of cardiac arrhythmia, indicating its potential use in the treatment of cardiac arrhythmias.

properties

Product Name

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

Molecular Formula

C12H12FNO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

3-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H12FNO2S2/c13-10-3-1-5-12(9-10)18(15,16)14-7-6-11-4-2-8-17-11/h1-5,8-9,14H,6-7H2

InChI Key

CFQMGYOJGOUZBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=CS2)F

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=CS2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.